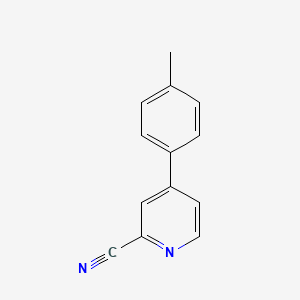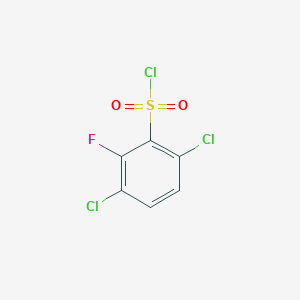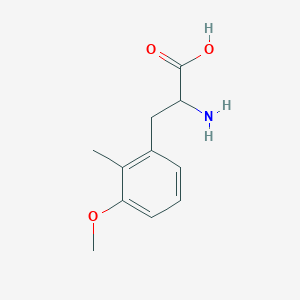![molecular formula C13H13N3O3 B1407497 7-羟基-2-(3-甲氧基苯基)-4H,5H,6H,7H-吡唑并[1,5-a]嘧啶-4-酮 CAS No. 1622069-61-7](/img/structure/B1407497.png)
7-羟基-2-(3-甲氧基苯基)-4H,5H,6H,7H-吡唑并[1,5-a]嘧啶-4-酮
描述
科学研究应用
合成和表征
吡唑并[1,5-a]嘧啶支架的简便一锅合成:本研究讨论了使用一步三步方案合成新型吡唑并[1,5-a]嘧啶衍生物,生成诸如 7-羟基-6,7-二氢吡唑并[1,5-a]-嘧啶-4(5H)-酮和 7-甲氧基-6,7-二氢吡唑并[1,5-a]嘧啶-4(5H)-酮作为中间产物 (Zaremba 等,2013)。
吡唑并[1,5-a]嘧啶衍生物的合成和表征:该研究展示了通过涉及 5-氨基-N-芳基-1H-吡唑和各种反应物的反应来合成吡唑并[1,5-a]嘧啶衍生物。通过元素分析和光谱数据证实了这些结构,证明了它们在针对癌细胞的体外细胞毒活性中的潜力 (Hassan、Hafez 和 Osman,2014)。
吡喃并[2,3-d]嘧啶和吡喃并[2,3-d]嘧啶-5-酮衍生物的合成和药理活性:该研究合成了稠合的噁嗪和吡唑并吡喃嘧啶酮,旨在实现重要的化学和药理活性。这些合成的化合物显示出有希望的抗氧化和抗癌活性 (Mahmoud、El-Bordany 和 Elsayed,2017)。
化学和结构分析
姜黄素 NH-吡唑的环状互变异构:本研究调查了 NH-吡唑的结构,使用光谱技术分析了它们在溶液和固态中的互变异构。了解互变异构行为提供了对这些化合物的稳定性和反应性的见解 (Cornago 等,2009)。
吡唑啉衍生物的合成和生物活性:本研究重点关注五环杂环化合物,合成了吡唑啉衍生物并使用结构解析技术对其进行了表征。合成的化合物对革兰氏阳性菌和革兰氏阴性菌表现出很强的抗氧化活性和抗菌活性 (Khotimah、Rahmadani 和 Rahmawati,2018)。
吡唑和 1,2,4-三唑衍生物的合成和性质:本研究探讨了吡唑和 1,2,4-三唑衍生物的化学修饰和药理潜力,强调了它们在现代医学和药学中的重要作用。该研究合成了这些衍生物并研究了它们的性质,重点关注了它们与生物靶标的相互作用 (Fedotov、Hotsulia 和 Panasenko,2022)。
作用机制
- It’s important to note that the compound’s structure contains an indole nucleus, which is associated with diverse biological activities . This suggests that it may interact with various cellular components.
- The compound’s indole moiety may influence several pathways, including:
Target of Action
Biochemical Pathways
生化分析
Biochemical Properties
7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with cytochrome P450 isoforms, inhibiting their activity . Cytochrome P450 enzymes are crucial for the metabolism of various endogenous and exogenous compounds, and their inhibition can lead to altered metabolic pathways. Additionally, 7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of 7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one on cellular processes are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating ROS levels, 7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one can affect gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and differentiation. These effects highlight the compound’s potential as a modulator of cellular functions.
Molecular Mechanism
At the molecular level, 7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one exerts its effects through various mechanisms. One key mechanism involves the binding to and inhibition of cytochrome P450 enzymes . This interaction disrupts the normal metabolic processes mediated by these enzymes, leading to altered levels of metabolites and potential downstream effects on cellular functions. Additionally, the compound’s ability to modulate ROS levels suggests a role in oxidative stress pathways, further influencing gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over prolonged periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular functions, including sustained modulation of enzyme activities and gene expression.
Dosage Effects in Animal Models
The effects of 7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant properties and modulation of metabolic pathways . At higher doses, toxic or adverse effects can occur, including oxidative damage and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.
Metabolic Pathways
7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . By inhibiting these enzymes, the compound can alter the metabolism of other substrates, leading to changes in metabolic flux and metabolite levels. Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic processes and cellular functions.
Transport and Distribution
Within cells and tissues, 7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function. The compound’s distribution patterns can affect its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is influenced by targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular functions
属性
IUPAC Name |
7-hydroxy-2-(3-methoxyphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-9-4-2-3-8(5-9)10-6-11-13(18)14-7-12(17)16(11)15-10/h2-6,12,17H,7H2,1H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVNPBFTQZQKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(CNC(=O)C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1407414.png)
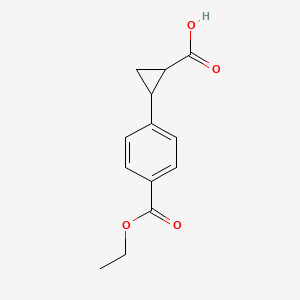

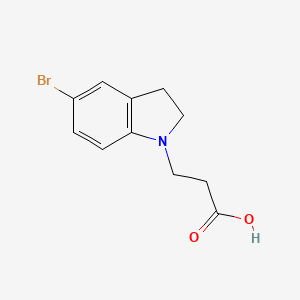


![2-Chlorobenzo[d]thiazol-5-ol](/img/structure/B1407421.png)

